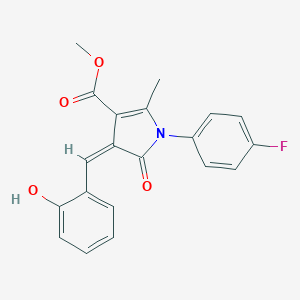
methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has been the focus of extensive research in recent years. This compound is commonly referred to as MFH-1 and has been found to have numerous potential applications in the field of medicine and biochemistry.
作用機序
The mechanism of action of MFH-1 involves the inhibition of the activity of S100A4. This protein is involved in the regulation of cell motility and has been found to be overexpressed in many types of cancer. By inhibiting the activity of S100A4, MFH-1 may be able to prevent the spread of cancer cells.
Biochemical and Physiological Effects:
MFH-1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which may be useful in the treatment of metastatic cancer. In addition, MFH-1 has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the advantages of using MFH-1 in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation of using MFH-1 is that it has not been extensively tested in vivo and its safety profile is not well understood.
将来の方向性
There are several future directions for research on MFH-1. One area of research is the development of more potent and selective inhibitors of S100A4. In addition, further studies are needed to determine the safety and efficacy of MFH-1 in vivo. Finally, MFH-1 may have potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease, which warrant further investigation.
合成法
The synthesis of MFH-1 involves the reaction of 4-fluorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base to form a Schiff base. This Schiff base is then reacted with methyl acetoacetate to form the desired compound, MFH-1. The synthesis of MFH-1 has been optimized to produce high yields of the compound with minimal impurities.
科学的研究の応用
MFH-1 has been found to have potential applications in the field of medicine and biochemistry. It has been shown to inhibit the activity of a protein called S100A4, which is involved in the metastasis of cancer cells. In addition, MFH-1 has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
特性
製品名 |
methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
分子式 |
C20H16FNO4 |
分子量 |
353.3 g/mol |
IUPAC名 |
methyl (4Z)-1-(4-fluorophenyl)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H16FNO4/c1-12-18(20(25)26-2)16(11-13-5-3-4-6-17(13)23)19(24)22(12)15-9-7-14(21)8-10-15/h3-11,23H,1-2H3/b16-11- |
InChIキー |
FDPDOEISHNYTBN-WJDWOHSUSA-N |
異性体SMILES |
CC1=C(/C(=C/C2=CC=CC=C2O)/C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=CC=C2O)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
正規SMILES |
CC1=C(C(=CC2=CC=CC=C2O)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298980.png)
![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298984.png)
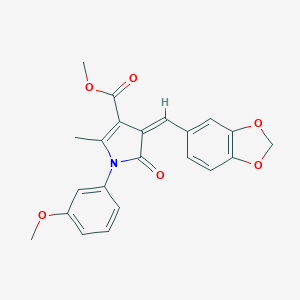

![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)
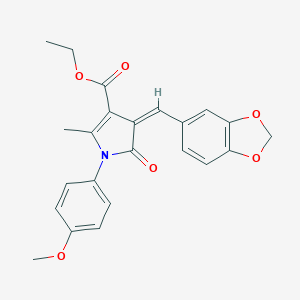
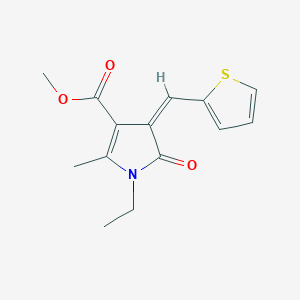
![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
![methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298997.png)
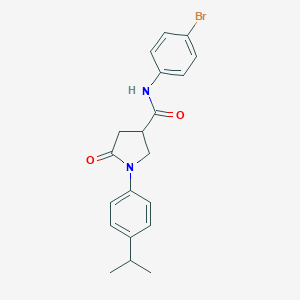
![ethyl 2-(2-ethoxy-3-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298999.png)
![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)
![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)